molecular formula C18H17N5O3 B2483420 methyl 4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 2034548-18-8

methyl 4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2483420
CAS No.: 2034548-18-8
M. Wt: 351.366
InChI Key: GBNUNFPIOPBBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a pyrazine and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling with benzoate derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Pyrazole Derivatives: Widely studied for their pharmacological potential, including anti-inflammatory and analgesic effects.

Uniqueness

Methyl 4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is unique due to its combination of pyrazine and pyrazole moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-26-18(25)14-4-2-13(3-5-14)17(24)21-9-11-23-10-6-15(22-23)16-12-19-7-8-20-16/h2-8,10,12H,9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNUNFPIOPBBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.